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molecular formula C7H6N4O B123577 3-Amino-4-cyanopyridine-2-carboxamide CAS No. 155879-89-3

3-Amino-4-cyanopyridine-2-carboxamide

Cat. No. B123577
M. Wt: 162.15 g/mol
InChI Key: BTXHUQIYIXFEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05591742

Procedure details

A mixture of liquid ammonia (30 ml) and ethyl 3-amino-4-cyanopyridine-2-carboxylate (Preparation 11; 2.8 g, 0.0147 mol) was heated at 100° C. in an autoclave for 18 hours. The ammonia was allowed to evaporate and the resulting product crystallised from ethyl acetate to give the title compound as an off-white solid (2.2 g, 94%), m.p. >310° C. Found: C,51.84; H,3.69; N,34.30. C7H6N4O requires C,51.85; H,3.73; N,34.56%.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:10]([O:12]CC)=O)=[N:4][CH:5]=[CH:6][C:7]=1[C:8]#[N:9].[NH3:15]>>[NH2:1][C:2]1[C:3]([C:10]([NH2:15])=[O:12])=[N:4][CH:5]=[CH:6][C:7]=1[C:8]#[N:9]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
NC=1C(=NC=CC1C#N)C(=O)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate
CUSTOM
Type
CUSTOM
Details
the resulting product crystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=CC1C#N)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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